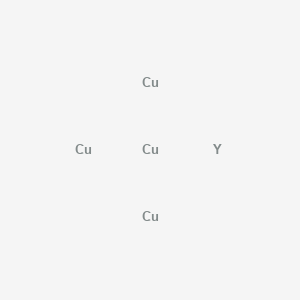

Copper;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

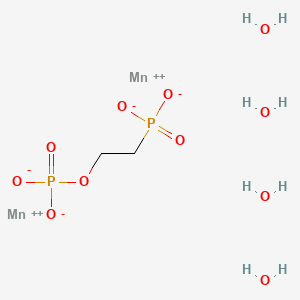

Copper yttrium is a compound that combines copper and yttrium, two elements with unique properties. Copper is a transition metal known for its excellent electrical conductivity, thermal conductivity, and malleability. Yttrium is a rare earth element that is often used in various high-tech applications due to its unique chemical and physical properties. When combined, copper yttrium forms a compound that exhibits interesting characteristics, particularly in the field of superconductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper yttrium compounds can be synthesized using various methods. One common method involves mechanically alloying elemental components (yttrium, barium, and copper) for an extended period in a high-energy ball mill, followed by heat treatment in an oxygen-rich atmosphere to achieve the desired stoichiometric ratios . Another method involves the use of biotemplated routes, where biopolymers such as dextran, sodium alginate, and chitosan are used to form the compound . These methods offer shorter synthesis times and additional levels of morphological control.

Industrial Production Methods: Industrial production of copper yttrium compounds often involves solid-state synthesis, solution techniques, and vapor/plasma processes . These methods require careful control of reaction conditions to produce high-quality products. Chemical vapor deposition (CVD), sol-gel, and aerosol methods are also employed to synthesize copper yttrium compounds .

Chemical Reactions Analysis

Types of Reactions: Copper yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium reacts with oxygen to form yttrium oxide (Y₂O₃) and with water to form yttrium hydroxide (Y(OH)₃) . Copper reacts with acids like hydrochloric acid and sulfuric acid to produce hydrogen gas and the corresponding copper salts .

Common Reagents and Conditions: Common reagents used in the reactions of copper yttrium compounds include oxygen, water, and dilute acids such as hydrochloric acid and sulfuric acid . The reaction conditions often involve elevated temperatures to facilitate the formation of the desired products.

Major Products Formed: The major products formed from the reactions of copper yttrium compounds include yttrium oxide, yttrium hydroxide, and various copper salts .

Scientific Research Applications

Copper yttrium compounds have a wide range of scientific research applications. They are integral components in high-temperature superconductors, most notably yttrium barium copper oxide (YBCO), which operates at relatively higher temperatures compared to conventional superconductors . These materials are used in magnetic resonance imaging (MRI) machines, power grids, and advanced particle detectors . Additionally, copper yttrium compounds are used in the electronics industry to enhance the properties of various materials .

Mechanism of Action

The mechanism by which copper yttrium compounds exert their effects, particularly in superconductivity, involves the interaction between electrons in a crystal lattice. The precise mechanism of high-temperature superconductivity is still not fully understood, but it is known that the composition of the copper-oxide materials must be precisely controlled for superconductivity to occur . Yttrium barium copper oxide can be derived from semiconducting yttrium barium copper oxide by doping with oxygen charge carriers formed by oxidation .

Comparison with Similar Compounds

Copper yttrium compounds can be compared with other similar compounds, such as yttrium barium copper oxide (YBCO), yttrium rhodium, and other rare earth intermetallic compounds . These compounds often exhibit high-temperature superconductivity and have unique structural, electronic, and elastic properties . The uniqueness of copper yttrium compounds lies in their ability to form high-temperature superconductors with relatively higher critical temperatures compared to other materials .

List of Similar Compounds:- Yttrium barium copper oxide (YBCO)

- Yttrium rhodium

- Yttrium aluminum garnet (YAG)

- Yttrium iron garnet (YIG)

Properties

CAS No. |

66103-60-4 |

|---|---|

Molecular Formula |

Cu4Y |

Molecular Weight |

343.09 g/mol |

IUPAC Name |

copper;yttrium |

InChI |

InChI=1S/4Cu.Y |

InChI Key |

ADKSIHHGPZNJHU-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)